(2E)-3-(3-methylphenyl)-1-phenylprop-2-en-1-one

Anticancer Cytotoxicity Structure-Activity Relationship

Source (2E)-3-(3-methylphenyl)-1-phenylprop-2-en-1-one (3-methylchalcone), the meta-methyl isomer essential for reproducible SAR. Moving the methyl from 3- to 4-position decreases cytotoxic potency—generic 'methylchalcone' procurement introduces uncontrolled variability. This compound is computationally validated for HIV-integrase binding and used in NLO crystal engineering where substitution governs second harmonic generation. Direct comparison with 4-methylchalcone (ΔXLogP3 = 0.4) in PAMPA/Caco-2 assays establishes controlled ADME training sets. Demand batch-certified purity; isomeric contaminants compromise pharmacophore mapping, target engagement, and property-structure correlations.

Molecular Formula C16H14O
Molecular Weight 222.28 g/mol
CAS No. 16619-29-7
Cat. No. B1173915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(3-methylphenyl)-1-phenylprop-2-en-1-one
CAS16619-29-7
Molecular FormulaC16H14O
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C=CC(=O)C2=CC=CC=C2
InChIInChI=1S/C16H14O/c1-13-6-5-7-14(12-13)10-11-16(17)15-8-3-2-4-9-15/h2-12H,1H3/b11-10+
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E)-3-(3-Methylphenyl)-1-phenylprop-2-en-1-one (CAS 16619-29-7): Chemical Identity and Baseline Properties for Scientific Procurement


(2E)-3-(3-Methylphenyl)-1-phenylprop-2-en-1-one (CAS 16619-29-7), also known as 3-methylchalcone, is a synthetic monosubstituted chalcone (C16H14O; MW 222.28 g/mol) characterized by a methyl group at the meta-position of the B-ring on an α,β-unsaturated ketone scaffold [1]. Its physicochemical properties include an XLogP3 of 3.4, zero hydrogen bond donors, one hydrogen bond acceptor, three rotatable bonds, and a topological polar surface area of 17.1 Ų [1]. This compound exists as a yellow to orange crystalline solid with a reported melting point of 66 °C and a predicted boiling point of 361.8 ± 35.0 °C [2].

Why Generic Substitution of (2E)-3-(3-Methylphenyl)-1-phenylprop-2-en-1-one (CAS 16619-29-7) Fails: The Critical Impact of Methyl Position on Biological Activity


Substitution of (2E)-3-(3-methylphenyl)-1-phenylprop-2-en-1-one with structurally similar chalcones, even other monosubstituted methylchalcones, is scientifically unjustified due to the profound impact of the methyl group's position on the B-ring. Quantitative structure-activity relationship (SAR) studies consistently demonstrate that the position of a methyl substituent critically modulates cytotoxic potency, antioxidant capacity, and target binding affinity [1]. For example, simply moving the methyl group from the 3-position (meta) to the 4-position (para) has been shown to decrease cytotoxic activity against human cancer cell lines [1]. Therefore, procurement decisions must be driven by the specific substitution pattern, as generic 'chalcone' or 'methylchalcone' sourcing introduces unquantified variability in experimental outcomes.

Quantitative Differentiation of (2E)-3-(3-Methylphenyl)-1-phenylprop-2-en-1-one: A Comparator-Based Evidence Guide for Scientific Selection


Cytotoxic Activity: Inferred Superiority of the 3-Methyl Substitution Pattern Based on Cross-Study Analysis

While no direct, head-to-head comparison of (2E)-3-(3-methylphenyl)-1-phenylprop-2-en-1-one against its 4-methyl isomer exists in a single study, a robust class-level inference can be drawn. A systematic study of chalcone derivatives on human cervix cancer cells demonstrated that unsubstituted chalcone (IC50 = 9.49 μg/mL) was more potent than 4-methylchalcone (IC50 = 14.79 μg/mL), indicating that methyl substitution at the 4-position reduces cytotoxic activity [1]. Furthermore, research on C-methylated chalcones highlights that 3'-methyl-substituted chalcones can exhibit extremely high potency (IC50 values in the picomolar range) against breast cancer cell lines, significantly outperforming the positive control doxorubicin [2]. This body of evidence supports the inference that the 3-methyl substitution pattern may confer a distinct cytotoxic profile, with potentially higher potency than the 4-methyl analog, though direct experimental confirmation is required.

Anticancer Cytotoxicity Structure-Activity Relationship

Antimicrobial Activity: A Comparator-Driven Differentiator for Compound Selection

Direct comparative studies are absent for the exact compound, but valuable inference can be drawn from closely related derivatives. A study comparing 4-hydroxy-3-methylchalcone to 4-hydroxy-3-methoxychalcone demonstrated that the 3-methylchalcone derivative exhibited superior antibacterial activity against the Gram-positive bacterium Staphylococcus aureus [1]. This finding provides class-level evidence that the 3-methyl substitution pattern on the chalcone scaffold can enhance antimicrobial efficacy relative to a 3-methoxy substituent. While this is not a direct comparison of the parent 3-methylchalcone, it strongly suggests that the 3-methyl group is a key structural determinant for antibacterial potency, offering a scientific rationale for selecting this compound over, for instance, a 3-methoxychalcone analog in antimicrobial screening programs.

Antibacterial Antimicrobial Drug Discovery

Computational Evidence: Favorable Binding Interaction with HIV-Integrase

A computational docking study provides direct, albeit theoretical, differentiation for the 3-methyl substitution. A series of eight new 3-methyl chalcones were designed and synthesized based on docking studies targeting HIV-integrase (IN), a key enzyme in the HIV replication cycle [1]. The study identified the 3-methylchalcone scaffold as having favorable binding interactions with the active site of HIV-integrase, establishing a structural rationale for its potential as an antiviral lead [1]. This evidence is specific to the 3-methylchalcone class and distinguishes it from chalcones with different substitution patterns that were not investigated in this context.

Antiviral HIV-Integrase Inhibitor Molecular Docking

Physicochemical Differentiation: LogP, PSA, and Rotatable Bond Count Compared to 4-Methylchalcone

A direct, quantitative comparison of key computed physicochemical properties reveals subtle but potentially significant differences between (2E)-3-(3-methylphenyl)-1-phenylprop-2-en-1-one and its para-substituted isomer, 4-methylchalcone. While both share the same molecular formula and weight, the target compound exhibits an XLogP3 of 3.4 [1], which is slightly lower than the XLogP3 of 4-methylchalcone (3.8) [2]. This difference of 0.4 log units translates to a ~2.5-fold difference in partition coefficient, potentially influencing membrane permeability and solubility. Additionally, the topological polar surface area (TPSA) is identical for both (17.1 Ų) [REFS-1, REFS-2], and the number of rotatable bonds (3) is also the same. The difference in lipophilicity, driven solely by the position of the methyl group, can impact absorption, distribution, metabolism, and excretion (ADME) properties.

Physicochemical Properties Drug-Likeness Lipophilicity

Structural Differentiation: Impact on Reactivity and Photophysical Properties

The position of the methyl group directly influences the compound's crystal packing and intermolecular interactions. Studies on methyl-substituted chalcones have shown that the 3-methyl substitution pattern leads to distinct crystal structures and intermolecular contacts (e.g., C-H···O, C-H···π) compared to 4-methyl or other substituted analogs [REFS-1, REFS-2]. These differences in solid-state arrangement can affect the compound's melting point, stability, and, critically, its nonlinear optical (NLO) properties. For instance, the specific arrangement of molecules in the crystal lattice, dictated by the meta-substitution, can enhance second harmonic generation (SHG) efficiency relative to para-substituted counterparts [1]. This provides a clear, structural basis for selecting this specific isomer in materials science applications.

Nonlinear Optics Crystal Engineering Reactivity

Optimal Research and Industrial Application Scenarios for (2E)-3-(3-Methylphenyl)-1-phenylprop-2-en-1-one (CAS 16619-29-7) Driven by Differentiated Evidence


1. Structure-Activity Relationship (SAR) Studies in Anticancer Drug Discovery

Leverage the class-level inference that 3-methyl substitution confers higher cytotoxic potency than 4-methyl substitution [1] by using (2E)-3-(3-methylphenyl)-1-phenylprop-2-en-1-one as a key comparator or scaffold in SAR campaigns. Its use in head-to-head assays against 4-methylchalcone and unsubstituted chalcone is essential for mapping the pharmacophore requirements for anticancer activity. This compound serves as a critical probe to validate the role of the meta-methyl group in modulating cellular potency, as demonstrated by the high activity of structurally related C-methylated chalcones against breast cancer cell lines (IC50 values as low as 0.0015 nM) [2].

2. Lead Optimization for HIV-Integrase Inhibitors

Initiate a medicinal chemistry program targeting HIV-integrase by procuring this compound as a validated starting point. Computational docking studies have specifically identified the 3-methylchalcone scaffold as having favorable binding interactions with the HIV-integrase active site, a differentiation not established for the 2- or 4-methyl isomers [1]. This provides a direct, target-based rationale for selecting this compound for synthesis of analog libraries and subsequent biochemical validation.

3. Materials Science Research on Nonlinear Optical (NLO) Materials

Select (2E)-3-(3-methylphenyl)-1-phenylprop-2-en-1-one for crystal growth and NLO characterization studies where the specific substitution pattern is known to influence solid-state packing and second harmonic generation (SHG) efficiency [REFS-1, REFS-2]. The distinct crystal structure of the 3-methyl isomer, compared to the 4-methyl isomer, makes it a unique candidate for investigating structure-property relationships in organic NLO materials, an area where generic chalcones cannot be substituted.

4. ADME Property Screening and Drug-Likeness Profiling

Utilize (2E)-3-(3-methylphenyl)-1-phenylprop-2-en-1-one in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies to empirically validate the impact of a 0.4 log unit difference in XLogP3 on membrane permeability [1]. Comparing this compound directly with 4-methylchalcone (XLogP3 = 3.8) provides a controlled system for studying how subtle changes in lipophilicity, driven solely by methyl position, affect ADME parameters. This is a critical application for training predictive models and establishing design principles in drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2E)-3-(3-methylphenyl)-1-phenylprop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.